
methyl N-(3-methylhex-5-en-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3-methylhex-5-en-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO2. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry. Carbamates are often used as pesticides, fungicides, and pharmaceuticals due to their ability to inhibit certain enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-methylhex-5-en-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with methyl chloroformate under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methylhex-5-en-3-amine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The amine is added to the solvent, followed by the slow addition of methyl chloroformate. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl N-(3-methylhex-5-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
科学的研究の応用
Methyl N-(3-methylhex-5-en-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs with carbamate functionality.
Industry: Utilized in the production of pesticides and fungicides due to its ability to inhibit certain enzymes in pests and fungi.
作用機序
The mechanism of action of methyl N-(3-methylhex-5-en-3-yl)carbamate involves the inhibition of enzymes, particularly acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, leading to the accumulation of acetylcholine in the synaptic cleft, which can disrupt normal nerve function.
類似化合物との比較
Similar Compounds
Pyraclostrobin: A carbamate ester used as a fungicide.
Methyl 5-[(RS)-α-hydroxybenzyl]-1H-benzimidazole-2-carbamate: A compound with similar carbamate functionality used in pharmaceuticals.
Uniqueness
Methyl N-(3-methylhex-5-en-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it valuable in both agricultural and pharmaceutical applications. Compared to other carbamates, it may offer different reactivity and selectivity in chemical reactions, making it a versatile compound for various applications.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
methyl N-(3-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-7-9(3,6-2)10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11) |
InChIキー |
AJWCRTLZAYLVOG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC=C)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)

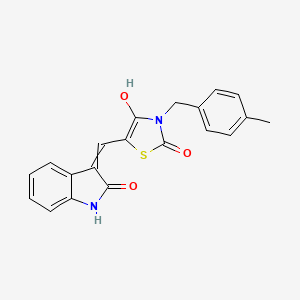
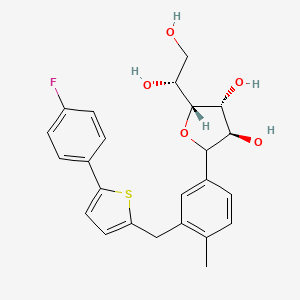

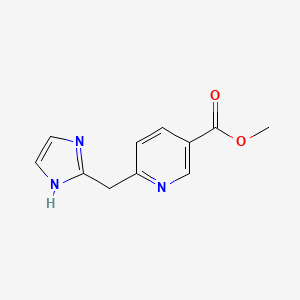
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

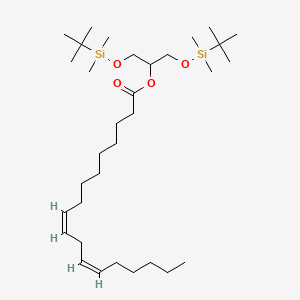
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
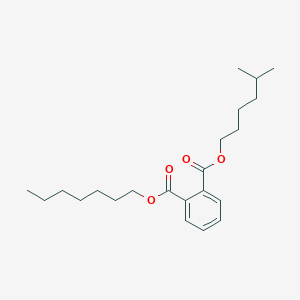

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
